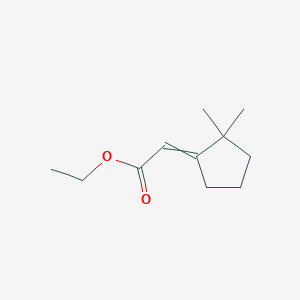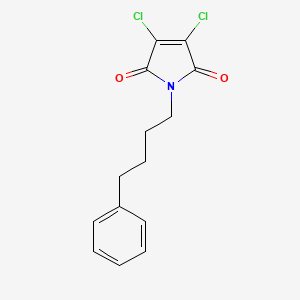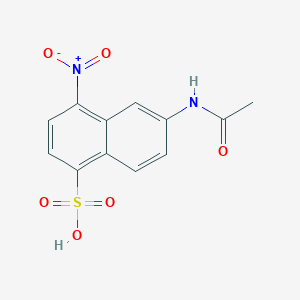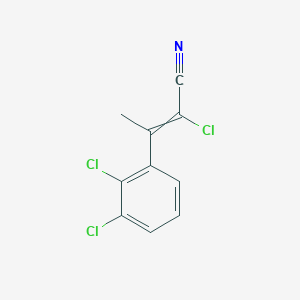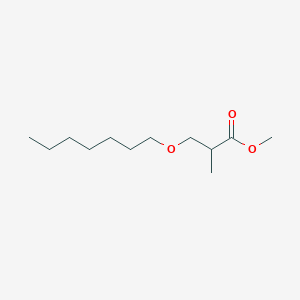![molecular formula C9H10Cl6O2 B14367677 (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90330-29-3](/img/structure/B14367677.png)
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4,5,6,7,7-Hexachlorobicyclo[221]heptane-2,3-diyl)dimethanol is a complex organic compound characterized by its bicyclic structure and multiple chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol typically involves the Diels-Alder reaction of hexachlorocyclopentadiene with suitable dienophiles. This reaction is followed by various functional group modifications to introduce the dimethanol moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is conducted to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves interactions with specific molecular targets and pathways. The compound’s multiple chlorine atoms and bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Chlorendic Acid: Another hexachlorobicyclic compound with similar structural features.
Hexachlorocyclopentadiene Derivatives: Compounds derived from hexachlorocyclopentadiene with various functional groups.
Uniqueness
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol is unique due to its specific arrangement of chlorine atoms and the presence of the dimethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
90330-29-3 |
|---|---|
分子式 |
C9H10Cl6O2 |
分子量 |
362.9 g/mol |
IUPAC 名称 |
[1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C9H10Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-6,16-17H,1-2H2 |
InChI 键 |
JTFMEPBHFYSKBN-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


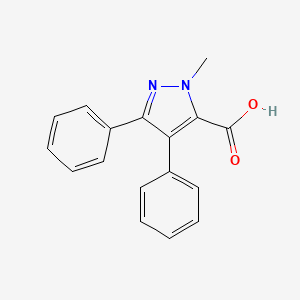
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
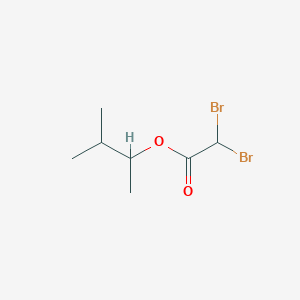
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

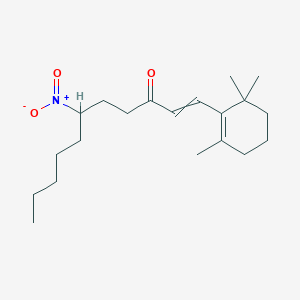
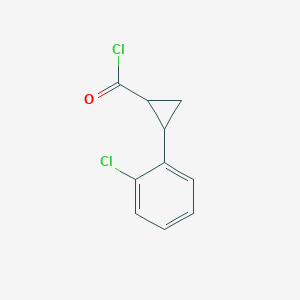
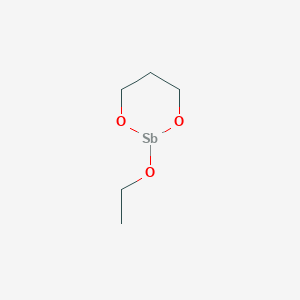
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
